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Abstract

CM304 is a highly selective sigma-1 (o1) receptor antagonist that has demonstrated significant
potential in preclinical models of pain relief. This document provides a comprehensive overview
of the discovery, synthesis, and biological characterization of CM304. It includes a summary of
its chemical properties, a generalized synthesis protocol, detailed experimental procedures for
its in vivo evaluation, and quantitative data from key studies. Furthermore, this guide presents
diagrams of the sigma-1 receptor signaling pathway, a representative experimental workflow,
and the chemical synthesis route to facilitate a deeper understanding of this promising
therapeutic candidate.

Introduction to CM304

CM304, also identified by the synonym [18F]FTC-146 in its radiolabeled form, is a potent and
selective antagonist of the sigma-1 receptor. Its chemical name is 3-(2-(Azepan-1-yl)ethyl)-6-(3-
fluoropropyl)benzol[d]thiazol-2(3H)-one hydrochloride. The sigma-1 receptor is a unique
intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface,
and it is implicated in a variety of cellular functions, including the modulation of ion channels,
G-protein coupled receptors, and intracellular calcium signaling. By antagonizing this receptor,
CM304 has been shown to produce significant antinociceptive and anti-allodynic effects in
animal models of neuropathic and inflammatory pain.
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hemical ies of
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3-(2-(Azepan-1-yl)ethyl)-6-(3-

IUPAC Name fluoropropyl)benzo[d]thiazol-2(3H)-one
hydrochloride[1]

Synonyms CM-304, CM 304

CAS Number 1417742-48-3 (HCI salt)[1]

Molecular Formula C18H26CIFN20SJ1]

Molecular Weight 372.94 g/mol [1]

Appearance Solid powder

Solubility Soluble in DMSO

Dry, dark, and at O - 4°C for short term (days to
Storage
weeks) or -20°C for long term (months to years)

Synthesis of CM304

A detailed, step-by-step synthesis protocol for CM304 is not publicly available in the reviewed
literature. However, based on the general synthesis of 6-substituted-benzothiazol-2(3H)-ones,
a plausible synthetic route can be proposed. The synthesis would likely begin with a substituted
aniline, followed by the formation of the benzothiazole core and subsequent alkylation to
introduce the azepane and fluoropropyl moieties.

Generalized Synthetic Scheme
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Caption: Generalized synthetic pathway for CM304.

In Vivo Characterization of CM304

The primary in vivo characterization of CM304 has been described in the study by Cirino et al.
(2019), which investigated its analgesic and anti-allodynic properties in mouse models of pain.

[2]31[4]

Data Presentation

The following tables summarize the quantitative data from the key in vivo experiments.

Table 1: Antinociceptive Efficacy of CM304 in the Acetic Acid-Induced Writhing Test[2][3][4][5]
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Compound ED50 (mgl/kg, i.p.) 95% Confidence Interval
CM304 0.48 0.09-1.82
AZ-66 (analog) 2.31 1.02-4.81
Morphine (control) 1.75 0.31-7.55

Table 2: Anti-allodynic Effects of CM304 in the Chronic Constriction Injury (CCI) Model of
Neuropathic Pain[2][3][4]

Paw Withdrawal Threshold

Treatment Dose (mgl/kg, i.p.) (g) at Peak Effect
Vehicle - ~0.5
CM304 10 ~1.0
CM304 20 ~1.5
CM304 45 ~2.5
Gabapentin (control) 50 ~2.5

Table 3: Antinociceptive Effects of CM304 in the Formalin Paw Assay[2][3][4]

Compound ED50 (mgl/kg, i.p.) 95% Confidence Interval
CM304 17.5 12.7-25.2
AZ-66 (analog) 11.6 8.29-15.6
Morphine (control) 3.87 2.85-5.18

Experimental Protocols

The following are detailed methodologies for the key in vivo experiments cited.

3.2.1. Animals
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Male ICR mice weighing 20-25 g were used for all experiments. The animals were housed in a

temperature-controlled environment with a 12-hour light/dark cycle and had free access to food

and water. All experimental procedures were approved by the Institutional Animal Care and

Use Committee.

3.2.2. Acetic Acid-Induced Writhing Test

Mice were administered CM304, AZ-66, morphine, or vehicle via intraperitoneal (i.p.)
injection.

Thirty minutes after drug administration, mice were injected i.p. with 0.6% acetic acid
solution (10 mL/kg).

Immediately after the acetic acid injection, mice were placed in an observation chamber, and
the number of writhes (a specific stretching posture) was counted for 30 minutes.

The percentage of antinociception was calculated using the formula: ((mean writhes in
control group - individual writhes in treated group) / mean writhes in control group) * 100.

ED50 values were calculated from the dose-response curves.

3.2.3. Chronic Constriction Injury (CCI) Model

Mice were anesthetized, and the right sciatic nerve was exposed.
Four loose ligatures were tied around the nerve.

Mechanical allodynia was assessed using von Frey filaments at baseline and various time
points after surgery.

The paw withdrawal threshold was determined by applying filaments of increasing force to
the plantar surface of the hind paw.

CM304, gabapentin, or vehicle was administered i.p., and paw withdrawal thresholds were
measured at different time points post-dosing.

3.2.4. Formalin Paw Assay
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e Mice were administered CM304, AZ-66, morphine, or vehicle i.p.

e Thirty minutes later, 20 pL of 5% formalin solution was injected into the plantar surface of the
right hind paw.

e The time spent licking the injected paw was recorded in two phases: the early phase (0-5
minutes post-injection) and the late phase (15-30 minutes post-injection).

e The percentage of antinociception was calculated for both phases.

Mechanism of Action and Signaling Pathway

CM304 exerts its effects by acting as an antagonist at the sigma-1 receptor. This receptor is a
chaperone protein located at the mitochondria-associated endoplasmic reticulum membrane. In
a resting state, it is associated with the binding immunoglobulin protein (BiP). Upon cellular
stress or ligand binding, the sigma-1 receptor can dissociate from BiP and interact with various
client proteins, including ion channels and G-protein coupled receptors, to modulate their
activity. As an antagonist, CM304 is presumed to bind to the sigma-1 receptor and prevent its
interaction with downstream signaling partners, thereby inhibiting its modulatory functions.

Sigma-1 Receptor Signaling Pathway
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Caption: Proposed signaling pathway of the Sigma-1 receptor and the inhibitory action of

CM304.

Experimental Workflow Visualization
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The following diagram illustrates the workflow for the Chronic Constriction Injury (CCI) model, a
key experiment in evaluating the anti-allodynic effects of CM304.
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Caption: Experimental workflow for the Chronic Constriction Injury (CCI) model.
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Conclusion

CM304 is a selective sigma-1 receptor antagonist with demonstrated efficacy in preclinical
models of pain. Its ability to alleviate both inflammatory and neuropathic pain highlights its
potential as a novel analgesic. This technical guide provides a consolidated resource for
researchers and drug development professionals, summarizing the key chemical and biological
data for CM304. While a detailed synthesis protocol is not yet publicly available, the provided
information on its biological activity, mechanism of action, and experimental evaluation serves
as a robust foundation for further investigation and development of this promising compound.
Further studies are warranted to fully elucidate its therapeutic potential and safety profile in
clinical settings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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